molecular formula C14H20O2 B14839171 1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene

1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene

Katalognummer: B14839171
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: GPNQMUFGKBCUIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a benzene derivative with tert-butyl and cyclopropyl groups. The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to receptors or other proteins, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various research applications, where its specific interactions and effects are studied in detail .

Eigenschaften

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

2-cyclopropyloxy-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C14H20O2/c1-10-5-8-12(16-14(2,3)4)13(9-10)15-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3

InChI-Schlüssel

GPNQMUFGKBCUIS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC(C)(C)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.